(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
The compound (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative featuring a carbohydrazonoyl cyanide functional group. Its structure includes a 3,4-dimethylphenyl substituent on the hydrazonoyl nitrogen and a 4-(2-methylpropyl)phenyl group at the 4-position of the thiazole ring.
Properties
IUPAC Name |
(2E)-N-(3,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-15(2)11-18-6-8-19(9-7-18)22-14-28-23(25-22)21(13-24)27-26-20-10-5-16(3)17(4)12-20/h5-10,12,14-15,26H,11H2,1-4H3/b27-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXAYFKUOMOTI-SZXQPVLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carbohydrazonoyl cyanide group and the aromatic substituents. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent for various diseases, focusing on its mechanism of action and efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects may be mediated through binding to active sites or altering protein conformation, thereby influencing cellular functions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and two analogs from the evidence:
Substituent Effects on Properties
Electron-Donating vs. Compound C: The 3-nitrophenyl substituent (electron-withdrawing) may reduce electron density on the thiazole ring, affecting reactivity in electrophilic substitutions .
Steric and Polar Contributions: The 2-methylpropyl (isobutyl) group in the target and Compound B introduces steric bulk, which could influence binding interactions in biological systems.
The nitro group in Compound C may confer redox activity or toxicity, as seen in nitroaromatic compounds .
Biological Activity
The compound (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Hydrazone moiety : Characterized by the presence of a hydrazone functional group (C=N-NH).
- Substituents : The presence of 3,4-dimethylphenyl and 2-methylpropyl phenyl groups enhances its lipophilicity and potential biological activity.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole compounds have been shown to possess antibacterial and antifungal properties.
- Anticancer Potential : Some derivatives demonstrate cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazole derivatives revealed that compounds similar to the target compound exhibited structure-dependent antibacterial activity against multidrug-resistant pathogens. Notably, certain derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | S. aureus | 8 µg/mL |
| 3j | E. faecium | 2 µg/mL |
| 7 | S. aureus | 4 µg/mL |
These findings suggest that modifications to the thiazole structure can significantly impact antimicrobial efficacy, particularly against resistant strains .
Anticancer Activity
In vitro studies have indicated that thiazole derivatives may also possess anticancer properties. For instance, compounds were tested against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. Results indicated that specific substitutions on the thiazole ring enhanced cytotoxicity.
Case Study: Anticancer Efficacy
In a recent investigation, a series of thiazole derivatives were screened for their anticancer effects:
- Cell Lines Tested : A549 and Caco-2.
- Results : Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to control groups.
This underscores the potential of thiazole-based compounds in cancer therapeutics .
The biological activity of thiazoles is often attributed to their ability to interfere with critical cellular processes:
- Inhibition of Enzymatic Pathways : Many thiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Disruption of Membrane Integrity : Some compounds may disrupt bacterial membranes, leading to cell lysis.
Q & A
Q. What are the critical considerations for optimizing the synthesis of (E)-N-(3,4-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide?
Methodological Answer: Synthesis optimization requires multi-step protocols with precise control of:
- Reaction conditions : Temperature (e.g., room temperature vs. reflux), solvent polarity (ethanol, DMF), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions) to enhance regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts like unreacted hydrazonoyl chlorides or dimeric impurities .
- Yield improvement : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of hydrazonoyl chloride to thiazole precursors) and reaction time (6–24 hours) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Key analytical techniques include:
- NMR spectroscopy : Identify aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and the cyanide moiety (δ 110–120 ppm in NMR) .
- IR spectroscopy : Detect C≡N stretching (~2200 cm⁻¹), C=N (thiazole ring, ~1600 cm⁻¹), and C-S (680–750 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 450–470 [M+H]⁺) and fragmentation patterns .
Q. What are the foundational approaches to studying structure-activity relationships (SAR) for this compound?
Methodological Answer: Initial SAR studies focus on:
- Substituent variation : Modify phenyl ring substituents (e.g., replacing methyl with nitro groups) to assess effects on bioactivity .
- Bioactivity assays : Test against enzyme targets (e.g., CYP3A4 inhibition) or microbial strains using dose-response curves (IC₅₀ or MIC values) .
- Computational docking : Preliminary molecular modeling to predict binding affinities to target proteins (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from:
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) to validate results .
- Solubility effects : Pre-saturate solutions in DMSO/PBS and quantify dissolved compound via HPLC-UV .
- Metabolic interference : Conduct hepatic microsome stability tests to rule out metabolite-driven artifacts .
- Crystallography : Resolve 3D structures of compound-target complexes (e.g., X-ray or cryo-EM) to confirm binding modes .
Q. What strategies are effective for designing selective analogs with reduced off-target effects?
Methodological Answer:
- Pharmacophore masking : Introduce steric hindrance (e.g., bulky tert-butyl groups) or polar moieties (e.g., sulfonamides) to limit nonspecific interactions .
- Isosteric replacements : Substitute the thiazole ring with oxadiazole or triazole to modulate electronic properties .
- In silico screening : Use QSAR models trained on toxicity databases (e.g., Tox21) to prioritize analogs with low cytotoxicity .
Q. How can computational modeling enhance mechanistic understanding of its reactivity?
Methodological Answer:
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the cyanide group) and transition-state energies .
- Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., in aqueous vs. lipid bilayer environments) .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., LogP, BBB permeability) .
Q. What methodologies address synthetic impurities or byproducts in large-scale reactions?
Methodological Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, pH) via response surface methodology to minimize side reactions .
- Advanced purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
